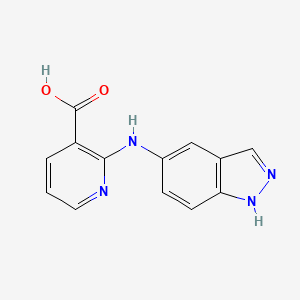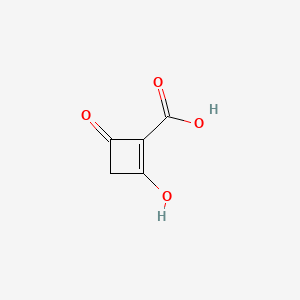
9,10-Di(1H-imidazol-1-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Di(1H-imidazol-1-yl)anthracene is a compound that features an anthracene core substituted with two imidazole groups at the 9 and 10 positions.
Méthodes De Préparation
The synthesis of 9,10-Di(1H-imidazol-1-yl)anthracene typically involves the reaction of anthracene with imidazole under specific conditions. One common method includes dissolving anthracene in a polar solvent mixture such as methanol and dichloromethane, followed by the addition of imidazole and a catalyst like zinc or cadmium salts . The reaction conditions, such as temperature and solvent polarity, can influence the formation of either cis or trans isomers of the compound .
Analyse Des Réactions Chimiques
9,10-Di(1H-imidazol-1-yl)anthracene undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination polymers with metals like zinc and cadmium, resulting in structures with unique luminescent properties.
Oxidation and Reduction: The imidazole groups can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The imidazole groups can be substituted with other functional groups under appropriate conditions, leading to derivatives with different properties.
Common reagents used in these reactions include metal salts, oxidizing agents, and various solvents like methanol, dichloromethane, and dioxane . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
9,10-Di(1H-imidazol-1-yl)anthracene has been extensively studied for its applications in:
Materials Science:
Biology and Medicine:
Industry: Its luminescent properties make it a candidate for use in optoelectronic devices and sensors.
Mécanisme D'action
The mechanism by which 9,10-Di(1H-imidazol-1-yl)anthracene exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique luminescent properties due to the electronic interactions between the anthracene core and the metal ions . The pathways involved in these interactions depend on the specific metal and the coordination environment.
Comparaison Avec Des Composés Similaires
Similar compounds to 9,10-Di(1H-imidazol-1-yl)anthracene include other anthracene derivatives with different substituents at the 9 and 10 positions. For example:
9,10-Di(1H-pyrazol-1-yl)anthracene: Similar structure but with pyrazole groups instead of imidazole.
9,10-Di(1H-triazol-1-yl)anthracene: Features triazole groups, leading to different coordination and electronic properties.
The uniqueness of this compound lies in its specific coordination behavior and luminescent properties, which are influenced by the imidazole groups’ ability to form stable complexes with various metals .
Propriétés
Formule moléculaire |
C20H14N4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-(10-imidazol-1-ylanthracen-9-yl)imidazole |
InChI |
InChI=1S/C20H14N4/c1-2-6-16-15(5-1)19(23-11-9-21-13-23)17-7-3-4-8-18(17)20(16)24-12-10-22-14-24/h1-14H |
Clé InChI |
ZQNGCKWODDACQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N4C=CN=C4)N5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)


![1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B13732378.png)

![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732409.png)


